5-nitro-4H-1,3-benzodioxine
Description
5-Nitro-4H-1,3-benzodioxine is a nitro-substituted derivative of the benzodioxine heterocyclic system. The benzodioxine core consists of a benzene ring fused to a 1,3-dioxine ring, with the nitro group (-NO₂) positioned at the 5th carbon of the benzene ring.
Properties
CAS No. |
50603-42-4 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
5-nitro-4H-1,3-benzodioxine |
InChI |
InChI=1S/C8H7NO4/c10-9(11)7-2-1-3-8-6(7)4-12-5-13-8/h1-3H,4-5H2 |
InChI Key |
QGHZKXADVJXVFB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2OCO1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs for comparison include:
Key Observations :
Reactivity in Reduction Reactions
Nitro groups are commonly reduced to amines. details the reduction of nitro compounds to diamines using SnCl₂·2H₂O under reflux (75°C, 5–7 hours). While this method applies to 5-fluorobenzene derivatives, analogous conditions may be required for this compound. However, steric hindrance from the dioxine ring could prolong reaction times compared to simpler nitroaromatics like 5-nitro-m-xylene .
Notes and Limitations
- Direct experimental data on this compound remains scarce, necessitating extrapolation from structural analogs.
- Contradictions arise in nitro positioning effects; for example, 6-nitro substitution in benzodioxine may enhance stability compared to hypothetical 5-nitro isomers.
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